molecular formula C21H20F3N3O3 B5235883 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid;2,4,6-trimethylpyridin-3-ol

2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid;2,4,6-trimethylpyridin-3-ol

Cat. No.: B5235883
M. Wt: 419.4 g/mol
InChI Key: ZQTKMIKZLUFPBE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: and 2,4,6-trimethylpyridin-3-ol are two distinct chemical compounds with unique structures and properties. The former is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridine ring. The latter compound, 2,4,6-trimethylpyridin-3-ol, features a pyridine ring substituted with three methyl groups and a hydroxyl group at the third position. Both compounds have significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: can be synthesized through a multi-step process involving the coupling of 3-(trifluoromethyl)aniline with pyridine-3-carboxylic acid. The reaction typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium to facilitate the formation of the desired product .

2,4,6-trimethylpyridin-3-ol: can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, acetaldehyde, and ammonia. The reaction is carried out under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid , large-scale reactions are conducted in batch reactors with optimized reaction conditions to ensure high yield and purity. Similarly, the industrial synthesis of 2,4,6-trimethylpyridin-3-ol involves the use of continuous flow reactors to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: undergoes various chemical reactions, including:

2,4,6-trimethylpyridin-3-ol: also participates in several reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid involves its interaction with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound’s ability to bind to its molecular targets, leading to the inhibition of enzymatic activity and modulation of signaling pathways .

2,4,6-trimethylpyridin-3-ol: exerts its effects by inhibiting the generation of reactive oxygen species (ROS) and modulating the activity of NADPH oxidase. This leads to the suppression of oxidative stress and inflammation, making it a potential therapeutic agent for inflammatory diseases and cancer .

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid: can be compared with other trifluoromethyl-substituted aniline derivatives. Its unique structure provides enhanced metabolic stability and bioavailability compared to other similar compounds .

2,4,6-trimethylpyridin-3-ol: can be compared with other trimethyl-substituted pyridines. Its hydroxyl group at the third position makes it more reactive and versatile in chemical synthesis compared to its analogs .

List of Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2,6-Dimethylpyridine
  • 2,4,5-Trimethylpyridine

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid;2,4,6-trimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2.C8H11NO/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;1-5-4-6(2)9-7(3)8(5)10/h1-7H,(H,17,18)(H,19,20);4,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTKMIKZLUFPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)C.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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